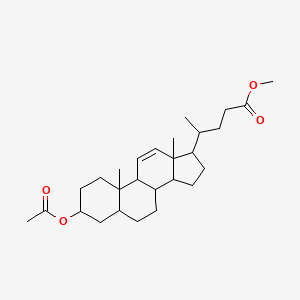
Methyl 3-(acetyloxy)chol-11-en-24-oate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-(Acetoxi)col-11-en-24-oato de metilo es un compuesto químico con la fórmula molecular C27H42O4. Es un derivado del colesterol y se caracteriza por la presencia de un grupo acetoxi en la posición 3 y un doble enlace en la posición 11. Este compuesto es de interés en varios campos de la investigación científica debido a su estructura química y propiedades únicas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 3-(Acetoxi)col-11-en-24-oato de metilo normalmente implica la esterificación de derivados del colesterolLas condiciones de reacción a menudo implican el uso de anhídrido acético y un catalizador como la piridina .
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a una escala mayor. El proceso se optimizaría para obtener rendimiento y pureza, a menudo involucrando múltiples pasos de purificación como recristalización y cromatografía para asegurar que el producto final cumpla con las especificaciones requeridas .
Análisis De Reacciones Químicas
Tipos de Reacciones
El 3-(Acetoxi)col-11-en-24-oato de metilo puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El doble enlace en la posición 11 se puede oxidar para formar epóxidos o dioles.
Reducción: El compuesto se puede reducir para eliminar el doble enlace, convirtiéndolo en un derivado saturado.
Sustitución: El grupo acetoxi se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica
Reactivos y Condiciones Comunes
Oxidación: Se utilizan comúnmente reactivos como el ácido m-cloroperbenzoico (m-CPBA) o el tetróxido de osmio (OsO4).
Reducción: La hidrogenación catalítica utilizando paladio sobre carbono (Pd/C) es un método típico.
Sustitución: A menudo se emplean nucleófilos como el metóxido de sodio (NaOMe) o el tert-butóxido de potasio (KOtBu)
Productos Principales
Oxidación: Epóxidos o dioles.
Reducción: Derivados saturados.
Sustitución: Diversos ésteres de colesterol sustituidos
Aplicaciones Científicas De Investigación
El 3-(Acetoxi)col-11-en-24-oato de metilo tiene varias aplicaciones en la investigación científica:
Química: Utilizado como precursor en la síntesis de moléculas más complejas.
Biología: Se estudia por sus efectos en las membranas celulares y el metabolismo del colesterol.
Medicina: Se investiga para posibles usos terapéuticos, incluyendo como agente de liberación de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especializados
Mecanismo De Acción
El mecanismo de acción del 3-(Acetoxi)col-11-en-24-oato de metilo involucra su interacción con las membranas celulares y las enzimas involucradas en el metabolismo del colesterol. El grupo acetoxi y el doble enlace en la posición 11 juegan roles cruciales en su actividad biológica, afectando su afinidad de unión y especificidad para varios objetivos moleculares .
Comparación Con Compuestos Similares
Compuestos Similares
- 3,12-Bis(acetoxi)col-11-en-24-oato de metilo
- 3,7,12-Tris(acetoxi)col-11-en-24-oato de metilo
- 3-Acetoxi-col-11-en-24-oato de metilo
Unicidad
El 3-(Acetoxi)col-11-en-24-oato de metilo es único debido a su patrón de sustitución específico y la presencia de un doble enlace en la posición 11. Esta característica estructural lo distingue de otros compuestos similares y contribuye a sus propiedades químicas y biológicas únicas .
Propiedades
Número CAS |
15360-37-9 |
|---|---|
Fórmula molecular |
C27H42O4 |
Peso molecular |
430.6 g/mol |
Nombre IUPAC |
methyl 4-(3-acetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate |
InChI |
InChI=1S/C27H42O4/c1-17(6-11-25(29)30-5)22-9-10-23-21-8-7-19-16-20(31-18(2)28)12-14-26(19,3)24(21)13-15-27(22,23)4/h13,15,17,19-24H,6-12,14,16H2,1-5H3 |
Clave InChI |
SWHWAFFISKDSIL-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(=O)OC)C1CCC2C1(C=CC3C2CCC4C3(CCC(C4)OC(=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B11960168.png)
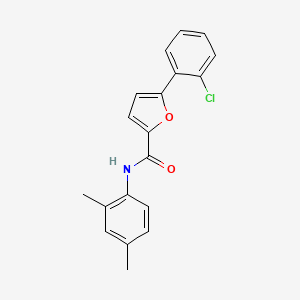
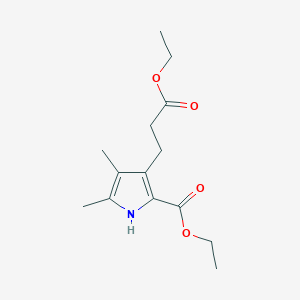
![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methoxyaniline](/img/structure/B11960189.png)
![Isopropyl (2Z)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11960193.png)
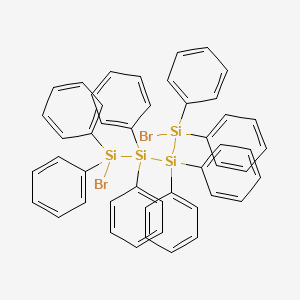


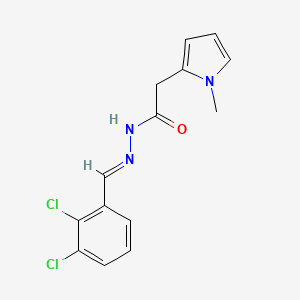
![methyl 4-[(E)-(2-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11960216.png)


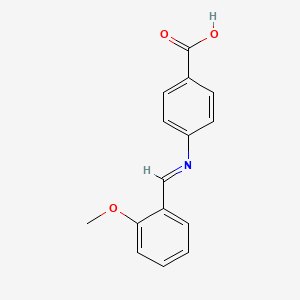
![N-[2-(2-oxopropoxy)phenyl]acetamide](/img/structure/B11960260.png)
